molecular formula C10H10ClN3 B1482190 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-72-4

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482190
M. Wt: 207.66 g/mol
InChI Key: AACTURXNCLAHJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HRMS12. However, without specific data for this compound, I can’t provide a detailed molecular structure analysis.


Chemical Reactions


The chemical reactions that “7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” can undergo would depend on its specific structure and the conditions it’s exposed to. Generally, compounds with an imidazole ring can participate in various chemical reactions due to the presence of a nucleophilic nitrogen atom12.


Scientific Research Applications

Synthesis and Medicinal Applications

  • The compound has been utilized as an intermediate in the synthesis of novel benzimidazole-pyrazoline hybrid molecules, showing significant anti-diabetic potential through α-glucosidase inhibition activity, indicating its potential for the development of new antidiabetic drugs (Ibraheem et al., 2020).
  • Synthesis and crystal structure analysis of similar compounds highlight the compound's relevance in structural chemistry for developing new materials with potential applications in drug development and materials science (Li et al., 2009).

Antimicrobial and Anticancer Properties

  • Research into pyrazole-imidazole-triazole hybrids demonstrates antimicrobial activity, with some compounds exhibiting potency against fungal strains, indicating the potential of derivatives for treating infectious diseases (Punia et al., 2021).
  • The synthesis of pyrazoline derivatives containing imidazo[1,2-a]pyridines moiety and their demonstrated antimicrobial activity suggests the compound's utility in developing new antimicrobial agents (Shah et al., 2008).

Molecular Docking and Luminescence Properties

  • Studies involving molecular docking and synthesis of compounds for anticancer and antimicrobial applications indicate the compound's role in the development of new therapeutics (Katariya et al., 2021).
  • The synthesis and luminescence properties of multinuclear silver complexes of pyrazole-functionalized NHC ligands containing Ag–Ag and Ag–π interactions show the compound's potential in materials science and sensor technology (Zhou et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Without specific data, it’s difficult to provide accurate information on the safety and hazards of “7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole”.


Future Directions

The future research directions for a compound like “7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” could include further studies to explore its potential biological activities and to optimize its synthesis process12.


Please note that this information is based on general knowledge about imidazopyrazoles and propargyl compounds, and may not be entirely applicable to “7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole”. For more specific information, further studies would be needed.


properties

IUPAC Name

7-(chloromethyl)-6-methyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-3-4-13-5-6-14-10(13)9(7-11)8(2)12-14/h1,5-6H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACTURXNCLAHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CCl)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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